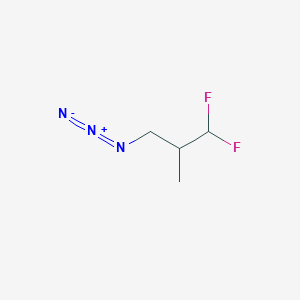

3-Azido-1,1-difluoro-2-methylpropane

Description

Properties

IUPAC Name |

3-azido-1,1-difluoro-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N3/c1-3(4(5)6)2-8-9-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFSXDCMLUGHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Azido-1,1-difluorocyclobutane

- Structure : Cyclobutane ring with azido and difluoro groups at position 3 and 1, respectively.

- Molecular Formula : C₄H₅F₂N₃ (MW 133.10) .

- Applications: Not explicitly stated, but azide-fluorine motifs are common in fluorinated materials and bioactive molecules.

3-Azido-1,2-diols

- Structure : Vicinal diols with an azide group at position 3.

- Reactivity : Undergo Staudinger reactions to form azetidines or aziridines depending on conditions .

- Key Differences: The absence of fluorine and presence of hydroxyl groups in diols enable hydrogen bonding, contrasting with the lipophilic, fluorine-rich environment of 3-azido-1,1-difluoro-2-methylpropane. This difference impacts solubility and reactivity in polar vs. nonpolar media.

4-Azido-2,3,5,6-tetrafluoro Benzoate

- Structure : Benzene ring with azido and four fluorine substituents.

- Stability : Decomposes in aprotic solvents (e.g., DMSO) via decarboxylation to yield 3-azido-1,2,4,5-tetrafluorobenzene .

- Key Differences : The aromatic system and tetrafluoro substitution enhance electron-withdrawing effects, whereas the propane backbone in 3-azido-1,1-difluoro-2-methylpropane offers greater conformational flexibility.

3-Azido-1,1-diphenylpropene

- Structure : Propene backbone with azido, diphenyl, and geminal substituents.

- Synthesis: Prepared via HI elimination using 1,5-diazabicyclo[4.3.0]-5-nonene (DBN) .

- Key Differences : The conjugated double bond and bulky diphenyl groups increase steric hindrance, reducing accessibility for azide-mediated reactions compared to the less hindered 3-azido-1,1-difluoro-2-methylpropane.

3-Azido-1,2-dihydropyridine

- Structure : Partially saturated pyridine ring with an azide group.

- Applications : Used in glycoconjugate synthesis via click chemistry .

- Key Differences : The heteroaromatic system enables π-π interactions, while the propane-based structure of 3-azido-1,1-difluoro-2-methylpropane lacks aromatic stabilization, favoring aliphatic reactivity.

3-Azido-1,2,4-triazine Derivatives

- Structure : Triazine ring with azido substituents.

- Reactivity : Cyclize to tetrazolo-triazines under specific conditions .

- Key Differences : The planar triazine ring facilitates regioselective cyclization, whereas the propane backbone of 3-azido-1,1-difluoro-2-methylpropane supports linear polymerization or substitution reactions.

1-Azido-3-(methylsulfanyl)propane

Q & A

Q. How is 3-Azido-1,1-difluoro-2-methylpropane synthesized, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a halogen or sulfonate leaving group in a precursor (e.g., 1,1-difluoro-2-methylpropane derivative) is replaced by an azide group using sodium azide (NaN₃). Reaction optimization includes:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance azide nucleophilicity .

- Temperature : Elevated temperatures (50–80°C) accelerate substitution but may risk azide decomposition.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NaN₃ solubility in non-polar media.

Example yields from analogous reactions:

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1-difluoro-2-methylpropyl bromide | DMF | 70 | 82 | |

| 1,1-difluoro-2-methylpropyl mesylate | Acetone | 50 | 75 |

Q. What analytical techniques are used to confirm the structure and purity of 3-Azido-1,1-difluoro-2-methylpropane?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; δ ~ -120 ppm (CF₂) and δ ~ -200 ppm (CF₃, if present). ¹H NMR resolves methyl and propane backbone signals .

- IR Spectroscopy : A strong azide stretch at ~2100 cm⁻¹ confirms functional group presence .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₅H₈F₂N₃: 160.06 g/mol) .

Advanced Research Questions

Q. How does 3-Azido-1,1-difluoro-2-methylpropane participate in click chemistry, and what are key reaction parameters?

- Methodological Answer : The compound reacts via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Critical parameters:

- Catalyst : Cu(I) sources (e.g., CuBr) with ligands (e.g., TBTA) enhance regioselectivity .

- Solvent : Aqueous tert-butanol or DMSO/H₂O mixtures balance solubility and reactivity .

- Stoichiometry : Excess alkyne (1.2–1.5 eq.) ensures complete azide conversion.

Example application: Conjugation with alkynylated biomolecules for glycoconjugate vaccine development .

Q. How can researchers resolve contradictions in reported mutagenicity of azide-containing compounds?

- Methodological Answer : Discrepancies arise from:

- Concentration : Azides at >1 mM show mutagenicity in TK6 cells (e.g., 3-azido-1,2-propanediol) due to reactive nitrogen species . Lower concentrations (<0.1 mM) in synthetic workflows pose minimal risk with proper handling .

- Cell Line Variability : Primary cells vs. immortalized lines (e.g., HEK293) differ in DNA repair mechanisms, affecting mutagenesis outcomes .

Mitigation strategies: - Use azide derivatives in inert atmospheres to prevent decomposition.

- Include negative controls (e.g., azide-free reactions) to isolate biological effects .

Q. What computational methods predict the reactivity of 3-Azido-1,1-difluoro-2-methylpropane in novel reactions?

- Methodological Answer :

- DFT Calculations : Assess transition states for azide-alkyne cycloaddition (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation free energy in DMSO vs. water) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Data Contradiction Analysis

Q. Why do some studies report high stability for azido-fluorinated compounds, while others note decomposition risks?

- Methodological Answer : Stability depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) stabilize azides by reducing electron density at N₃⁻. Difluoro groups (CF₂) offer moderate stabilization compared to trifluoro .

- Storage Conditions : Decomposition accelerates under light or humidity. Anhydrous, dark storage at -20°C extends shelf life .

Comparative stability

| Compound | Decomposition Half-Life (25°C) | Conditions |

|---|---|---|

| 3-Azido-1,1-difluoro-2-methylpropane | 6 months | Dark, anhydrous |

| 3-Azido-1,1,1-trifluoro-2-methylpropane | 12 months | Dark, anhydrous |

Safety and Handling

Q. What safety protocols are essential when handling 3-Azido-1,1-difluoro-2-methylpropane?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.